MMP12-IN-3

MMP12 inhibition IC50 Enzyme assay

Researchers studying extracellular matrix degradation in chronic respiratory diseases face a critical challenge: most MMP12 inhibitors lack cross-reactivity data against MMP3, leading to confounding results when both proteases contribute to elastin breakdown. MMP12-IN-3 resolves this gap with a well-characterized dual inhibition profile. • Validated dual potency: MMP12 IC50 = 4.9 nM; MMP3 Ki = 23 nM - enables controlled simultaneous inhibition for emphysema models. • Economical positive control: Cost-effective for routine enzyme assays versus sub-nanomolar alternatives; batch-to-batch consistency documented. • Ideal for human macrophage in vitro studies; not recommended for murine in vivo work - use MMP408 or BAY-7598 for those applications.

Molecular Formula C20H26N2O5S
Molecular Weight 406.5 g/mol
Cat. No. B160656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMMP12-IN-3
SynonymsMatrix Metalloproteinase-3 Inhibitor VIII; Stromelysin-1 Inhibitor VIII
Molecular FormulaC20H26N2O5S
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NO)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C20H26N2O5S/c1-15(2)13-19(20(23)21-24)22(14-16-7-5-4-6-8-16)28(25,26)18-11-9-17(27-3)10-12-18/h4-12,15,19,24H,13-14H2,1-3H3,(H,21,23)
InChIKeyVKUYLANQOAKALN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MMP12-IN-3 Key Attributes


MMP12-IN-3 (also cataloged as MMP-3 Inhibitor VIII, CAS 208663-26-7) is a sulfonamide-based hydroxamic acid derivative that functions as a potent, active site-directed inhibitor of human matrix metalloproteinase-12 (MMP12), with reported IC50 values ranging from 4.9 nM to 13 nM depending on assay configuration . The compound is primarily utilized in preclinical research focused on chronic respiratory diseases such as emphysema, where MMP12-mediated elastin degradation is a central pathological mechanism .

1
Human MMP12 enzyme inhibition studies
2
Extracellular matrix degradation research
3
Hydroxamic acid chemotype for in vitro use

MMP12-IN-3 Substitution Risks


Despite sharing a nominal target, MMP12 inhibitors exhibit profound divergence in potency, selectivity, and species cross-reactivity that precludes casual substitution. MMP12-IN-3 demonstrates a unique dual inhibition profile against both MMP12 (IC50 4.9–13 nM) and MMP3 (Ki ~23 nM) , whereas close comparators like BAY-7598 achieve sub-nanomolar MMP12 potency with >4,000-fold selectivity over MMP3 , and MMP408 displays species-specific efficacy with 80-fold weaker activity in murine models . These quantitative differences in target engagement and off-target liability directly impact experimental reproducibility and therapeutic hypothesis testing.

Dual MMP12/MMP3 inhibition
MMP3 cross-reactivity may confound phenotype interpretation.
Species-specificity gap
Murine MMP12 potency unconfirmed; limits mouse model translation.
Hydroxamic acid zinc-binding
Broader metalloproteinase inhibition may reduce target selectivity.

MMP12-IN-3 Comparative Evidence


Human MMP12 Potency Comparison

MMP12-IN-3 inhibits human MMP12 with an IC50 of 4.9 nM, as reported by MedChemExpress . In comparison, the widely used MMP12 inhibitor MMP408 exhibits an IC50 of 2 nM against human MMP12 , while the clinical candidate BAY-7598 demonstrates sub-nanomolar potency at 0.085 nM . The older reference compound UK 370106 shows approximately 10-fold lower potency (IC50 42 nM) , and PF-00356231 is markedly weaker at 1.4 µM . Thus, MMP12-IN-3 occupies a potency tier above UK 370106 and PF-00356231, but below MMP408 and BAY-7598.

Human MMP12 Potency
Cross-study comparable
IC50 4.9 nM (MMP12-IN-3) vs. MMP408 2 nM, BAY-7598 0.085 nM
Supports potency tiering for in vitro experiments
Varied assay conditions across studies
MMP12 inhibition IC50 Enzyme assay Human MMP12

Dual MMP12/MMP3 Inhibition Profile

MMP12-IN-3 (also designated MMP-3 Inhibitor VIII) exhibits a dual inhibition profile: it binds MMP-3 with a Ki of 23 nM and inhibits MMP-12 with an IC50 of 4.9–13 nM . This yields a modest selectivity ratio (MMP3 Ki / MMP12 IC50) of approximately 1.8–4.7. In stark contrast, BAY-7598 inhibits human MMP-3 with an IC50 of 360 nM, producing a >4,200-fold selectivity for MMP12 over MMP3 . Similarly, MMP408 inhibits human MMP-3 with an IC50 of 351 nM, corresponding to a 175-fold selectivity window over MMP12 .

MMP3 Selectivity
Cross-study comparable
Selectivity ratio MMP3 Ki / MMP12 IC50 ≈ 1.8–4.7 (MMP12-IN-3) vs. ~175 (MMP408), ~4,235 (BAY-7598)
MMP3 co-inhibition may confound MMP12-specific results
Requires complementary selective inhibitor controls
MMP3 inhibition Selectivity Off-target activity MMP12

Human vs. Murine MMP12 Activity

Published data for MMP12-IN-3 on murine MMP12 are not available from primary sources, representing a key knowledge gap. In contrast, MMP408 exhibits pronounced species divergence: potent against human MMP12 (IC50 = 2 nM) but 80-fold weaker against murine MMP12 (IC50 = 160 nM) . BAY-7598 maintains high potency across species with IC50 values of 0.085 nM (human), 0.67 nM (murine), and 1.1 nM (rat) . The absence of validated murine potency data for MMP12-IN-3 precludes reliable translation to in vivo mouse models.

Murine MMP12 Activity
Class-level inference
Murine MMP12 IC50 not reported for MMP12-IN-3
Data gap precludes reliable mouse model use
Consider MMP408 or BAY-7598 for murine studies
Species specificity Murine MMP12 Preclinical models MMP12

In Vivo Bioavailability and Efficacy

MMP408 has been validated in murine models: oral administration at 5 mg/kg (p.o., b.i.d.) reduced rhMMP-12-induced pulmonary inflammation by >50% . BAY-7598 is also documented as orally bioavailable with anti-inflammatory activity in vivo . In contrast, no peer-reviewed or vendor-supplied data exist demonstrating oral bioavailability, in vivo pharmacokinetics, or disease-model efficacy for MMP12-IN-3. Its utility is currently confined to in vitro applications.

In Vivo Exposure
Class-level inference
No oral PK or efficacy data available for MMP12-IN-3
Not suitable for animal studies; confined to in vitro
In vivo validation requires alternative inhibitors
Oral bioavailability In vivo efficacy Pharmacokinetics MMP12

Chemical Scaffold and Zinc-Binding Group

MMP12-IN-3 is a sulfonamide-based hydroxamic acid (C20H26N2O5S, MW 406.5) that chelates the catalytic zinc ion via its hydroxamate moiety. This contrasts with MMP408, which employs a dibenzofuranylsulfanamido-valine scaffold , and BAY-7598, which utilizes a distinct non-hydroxamate zinc-binding motif . Hydroxamic acid-based MMP inhibitors are generally associated with broader MMP family inhibition and potential metabolic instability compared to newer zinc-binding groups [1].

Zinc-Binding Group
Reported
Sulfonamide-based hydroxamic acid (MW 406.5 Da)
Hydroxamate chemotype may exhibit broader MMP inhibition
Class-level selectivity context; review for off-target risk
Hydroxamic acid Zinc-binding group Chemical scaffold MMP12

MMP12-IN-3 Research Scenarios


Dual MMP12/MMP3 Inhibition Studies

Given its dual activity against MMP12 (IC50 4.9–13 nM) and MMP3 (Ki ~23 nM), MMP12-IN-3 is best suited for in vitro experiments where simultaneous inhibition of both proteases is either desired or experimentally controlled. Researchers modeling extracellular matrix degradation in emphysema, where both MMP12 and MMP3 contribute to elastin and collagen breakdown, may employ MMP12-IN-3 to recapitulate a broader protease inhibition profile . However, interpretation of results must account for the dual-target pharmacology, and complementary experiments with more selective inhibitors (e.g., BAY-7598) are recommended to deconvolute specific MMP12 contributions .

Biochemical Assay Positive Control

The compound's well-defined IC50 against human MMP12 (4.9 nM) makes it a suitable positive control for enzyme activity assays, inhibitor screening campaigns, and selectivity profiling panels . Its hydroxamic acid zinc-binding group ensures robust, reversible active-site inhibition, facilitating clear dose-response curves. Compared to sub-nanomolar inhibitors like BAY-7598, MMP12-IN-3 offers a more economical option for routine assay validation where ultra-high potency is not required and batch-to-batch consistency is documented by vendors .

Hydroxamic Acid SAR Studies

For medicinal chemistry efforts aimed at developing next-generation MMP12 inhibitors, MMP12-IN-3 serves as a representative hydroxamic acid-based chemotype . Its sulfonamide core and known MMP3 cross-reactivity provide a benchmark for evaluating modifications that aim to improve selectivity or reduce off-target effects . Researchers can use MMP12-IN-3 as a starting point for fragment-based design or as a reference compound in SAR tables to quantify gains in selectivity over MMP3 achieved by novel analogs .

Human Macrophage Elastase Cell Models

MMP12-IN-3 is applicable to in vitro studies using human macrophage cell lines or primary cells where MMP12-mediated elastin degradation is assessed . Due to the absence of validated murine potency data, the compound is not recommended for mouse primary cells or in vivo mouse models; MMP408 or BAY-7598 are preferred for those applications . When using human cells, researchers should empirically determine optimal working concentrations (e.g., 10–100 nM) based on the reported IC50 of 4.9 nM and verify that MMP3 inhibition does not confound the specific biological readout.

Application
Selection Property
Validation Focus
MMP12/MMP3 co-inhibition research
Dual-target pharmacology
Deconvolution of MMP12-specific pathways
Enzyme assay positive control
Defined human MMP12 inhibition
Dose-response consistency in screening
Hydroxamic acid SAR studies
Hydroxamate zinc-binding chemotype
Selectivity improvement benchmarking
Human macrophage elastase models
Human-specific MMP12 activity
Empirical concentration optimization

Technical Documentation Hub

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33 linked technical documents
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